Product packaging for Zankiren-d3(Cat. No.:)

Zankiren-d3

Cat. No.: B1153099
M. Wt: 708.99
Attention: For research use only. Not for human or veterinary use.
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Description

Zankiren-d3 is a deuterated analog of Zankiren, a potent renin inhibitor, designed for use as an internal standard in analytical research. The parent compound, Zankiren, is a peptidomimetic inhibitor that acts on the renin-angiotensin-aldosterone system (RAAS). It binds with high specificity to the active site of renin, an aspartic protease, thereby inhibiting the cleavage of angiotensinogen to angiotensin I. This mechanism, which targets the rate-limiting step of the RAAS cascade, results in dose-dependent reductions in plasma renin activity, angiotensin I, angiotensin II, and aldosterone, ultimately leading to a decrease in blood pressure . Zankiren HCl has been demonstrated in clinical studies to be well-absorbed and to produce significant, dose-related blood pressure reductions in human subjects . As a deuterated stable isotope-labeled compound, this compound incorporates three deuterium atoms, making it an essential tool for quantitative bioanalysis. It is primarily used to ensure accuracy and reliability in the measurement of Zankiren concentrations via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods during drug metabolism and pharmacokinetic (DMPK) studies. This product is intended for research applications, such as the development of analytical assays and investigative studies on renin inhibition, and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₃₅H₅₂D₃N₅O₆S₂

Molecular Weight

708.99

Synonyms

(αS)-N-[(1S,2R,3S)-1-(Cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-α-[[(2S)-2-[[(4-methyl-1-piperazinyl)sulfonyl]methyl]-1-oxo-3-phenylpropyl]amino]-4-thiazolepropanamide-d3;  [1S-[1R*[R*(R*)],2S*,3R*]]- N-[1-(cyclohexylmethyl)-2,3-dihydroxy-5-methy

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Zankiren D3

Precursor Chemistry: From Provitamin D3 and 7-Dehydrocholesterol to Zankiren-d3 Synthesis

The synthesis of this compound fundamentally begins with precursors common to the synthesis of vitamin D3 and its analogues. The primary starting material is 7-Dehydrocholesterol (7-DHC), the natural precursor to vitamin D3 in vivo. 7-DHC possesses the core steroidal skeleton necessary for the eventual formation of the secosteroid structure characteristic of the vitamin D class.

The journey from 7-DHC to this compound involves a series of planned chemical modifications. Initially, the 7-DHC molecule may be altered to introduce specific functional groups or protecting groups that will later facilitate the formation of the unique Zankiren side chain or other structural modifications. These initial steps are crucial for directing the synthesis away from the natural vitamin D3 pathway and towards the target Zankiren structure. For instance, modifications to the C-17 side chain of 7-DHC are often a primary focus in the development of novel analogues. These modifications must be compatible with the subsequent photochemical step. Provitamin D3, which is structurally identical to 7-DHC, serves as the direct substrate for the key photochemical reaction. The quality and purity of this precursor are paramount, as any impurities can lead to a complex mixture of byproducts, significantly complicating the purification process.

Photochemical and Chemoenzymatic Transformations in this compound Synthesis

A cornerstone of this compound synthesis, mirroring that of vitamin D3, is a photochemical electrocyclic ring-opening reaction. When a solution of the modified 7-DHC precursor is irradiated with ultraviolet (UV) light, typically in the UVB range (280-315 nm), the 9,10-bond of the B-ring cleaves. This reaction breaks the rigid steroid structure and forms a transient, unstable intermediate known as pre-Zankiren-d3.

Following the photochemical step, a thermal isomerization reaction occurs. The pre-Zankiren-d3, which exists in a constrained cis-geometry, undergoes a sigmatropic-hydride shift to achieve a more stable trans-conformation. This rearrangement establishes the characteristic triene system and final secosteroid backbone of the this compound molecule. The efficiency of this two-step process is highly dependent on reaction conditions such as solvent, temperature, and wavelength of UV light.

Advanced Synthetic Methodologies for Novel this compound Analogues

The creation of novel this compound analogues—compounds with slight variations from the parent structure—relies on advanced synthetic methodologies to explore structure-activity relationships. These methods are designed to modify specific regions of the molecule, such as the A-ring, the triene system, or the C-17 side chain.

One powerful technique is cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings. These reactions allow for the direct attachment of new carbon-carbon or carbon-heteroatom bonds to the this compound scaffold. For instance, a key intermediate could be functionalized with a boronic acid or a halide, enabling the introduction of diverse substituents. This modular approach allows for the rapid generation of a library of analogues for further research.

Another advanced strategy involves late-stage functionalization. This approach focuses on modifying the nearly complete this compound molecule, which can be more efficient than carrying modifications through a long synthetic sequence. Techniques like C-H activation can selectively introduce new functional groups at positions previously difficult to access, providing a powerful tool for fine-tuning the molecule's properties.

Below is a representative table of advanced synthetic reactions used in the generation of Zankiren analogues.

Reaction Type Substrate Functional Group Reagent Example Introduced Moiety Purpose
Suzuki CouplingVinyl triflateArylboronic acidAryl groupModification of the triene system
Stille CouplingIodideOrganostannaneAlkyl/Aryl groupSide chain elongation/modification
Sonogashira CouplingAlkyneAryl halideSubstituted alkyneIntroduction of rigid linkers
C-H ActivationC-H bondPalladium catalystFunctional group (e.g., ester)Late-stage functionalization

Isotopic Labeling (Deuteration) Strategies for this compound and Research Implications

The "-d3" designation in this compound signifies that the molecule contains three deuterium (B1214612) atoms at specific, stable positions. Isotopic labeling with deuterium is a critical tool in pharmaceutical research, primarily used to study a compound's metabolism, pharmacokinetics, and mechanism of action. The introduction of deuterium does not significantly alter the molecule's shape or biological activity but does strengthen the corresponding carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This increased bond strength can slow down metabolic pathways that involve the cleavage of that specific bond, a phenomenon known as the "kinetic isotope effect." By strategically placing deuterium atoms at sites known or suspected to be vulnerable to metabolic oxidation, researchers can create a more stable version of the parent compound.

Several strategies exist for the deuteration of molecules like Zankiren:

Starting Material Synthesis: The most common approach is to use a deuterated starting material. For this compound, this could involve synthesizing a 7-DHC precursor that already contains deuterium atoms at the desired locations on the side chain or the sterol nucleus.

Deuterium Exchange Reactions: Hydrogen-deuterium exchange reactions can be performed on an intermediate compound. This typically involves treating the substrate with a deuterium source, such as D₂O or a deuterated solvent, in the presence of a catalyst.

Deuterated Reagents: Specific steps in the synthesis can be carried out using deuterated reagents. For example, a reduction step could use a deuterium-donating agent like sodium borodeuteride (NaBD₄) to introduce deuterium atoms.

The precise placement of the three deuterium atoms in this compound is a key aspect of its design, aimed at probing or blocking specific metabolic pathways.

Deuteration Method Timing in Synthesis Deuterium Source Typical Labeled Position Selectivity
Deuterated PrecursorEarly StageCustom synthesized starting materialAny desired positionHigh
H/D ExchangeMid-StageD₂O, Acetic acid-d4Labile C-H bonds (e.g., α-to-carbonyl)Variable
Deuterated ReagentSpecific StepNaBD₄, LiAlD₄Site of reduction (e.g., C=O to C-D)High

Stereochemical Control and Purity Considerations in this compound Synthesis

The biological activity of vitamin D analogues is highly dependent on their three-dimensional structure, or stereochemistry. Therefore, maintaining strict stereochemical control throughout the synthesis of this compound is of utmost importance. The molecule has multiple chiral centers, and even a small amount of the wrong stereoisomer can lead to reduced efficacy or undesired effects.

Key stereocenters in the this compound molecule, inherited from the 7-DHC precursor, must be preserved. These include the chiral centers in the A-ring and the C-17 side chain. Any new chiral centers introduced during the synthesis of the Zankiren-specific moiety must be formed with high diastereoselectivity, often requiring the use of chiral catalysts, auxiliaries, or stereoselective reagents.

Purity is another critical consideration. The final this compound product must be purified to remove any unreacted starting materials, reaction byproducts, solvents, and, most importantly, any diastereomers or photoproducts like lumisterol (B196343) or tachysterol. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is the primary method used for the analysis and purification of the final compound. The purity of the final product is typically assessed using techniques like NMR spectroscopy, mass spectrometry, and HPLC to confirm its identity, structure, and isomeric purity. A purity level exceeding 98% is generally required for research-grade material.

Molecular Mechanisms of Action of Zankiren D3

Comparative Analysis of Zankiren-d3 Mechanism with Natural Vitamin D MetabolitesA comparative analysis is not possible without established data on the mechanism of action of this compound on the VDR.

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical pharmacological and biochemical data for the compound “this compound.” The available research focuses on the non-deuterated form, Zankiren.

Therefore, the following article on the "Preclinical Pharmacological and Biochemical Characterization of this compound" cannot be generated with scientifically accurate and verifiable information as per the provided outline. Searches for data pertaining to this compound in the specific areas of in vitro activity, including cell-based reporter assays, biochemical assays for target engagement, effects on cellular proliferation and differentiation, modulation of gene expression, and metabolic stability, did not yield any relevant results. Similarly, no preclinical in vivo evaluations in animal models for this compound have been reported in the available literature.

The existing body of research on Zankiren, a potent renin inhibitor, indicates its role in reducing blood pressure and plasma renin activity. medkoo.comnih.gov Studies in the 1990s explored its effects in both animal models and human subjects, demonstrating its ability to modulate the renin-angiotensin system. nih.govnih.govnih.gov However, this information does not address the specific preclinical pharmacological and biochemical profile of the deuterated analog, this compound, as requested in the detailed outline.

Without any specific data for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of data specifically on this compound are necessary to fulfill the detailed information requested in the outline.

Preclinical Pharmacological and Biochemical Characterization of Zankiren D3

Preclinical In Vivo Evaluation of Zankiren-d3 in Animal Models

Selection and Justification of Appropriate Animal Models for this compound Research

The selection of appropriate animal models is a critical step in the preclinical evaluation of any new therapeutic agent. For renin inhibitors like this compound, the choice of species is particularly important due to the high species specificity of the renin-angiotensin system (RAS). The interaction between renin and its substrate, angiotensinogen, is highly specific, meaning that human renin inhibitors are often less effective against renin from other species.

Preclinical studies for Zankiren have utilized a variety of animal models to overcome this challenge. The sodium-depleted dog has been a key model for assessing the in vivo efficacy of Zankiren. ahajournals.orgnih.gov Sodium depletion activates the RAS, making it a suitable model to observe the blood pressure-lowering effects of a renin inhibitor.

Primates , such as monkeys, are also highly relevant models due to the closer homology of their renin-angiotensin system to that of humans. ahajournals.org In vitro studies have shown that Zankiren is a potent inhibitor of renin in monkeys. ahajournals.org

Other species used in the preclinical assessment of Zankiren include rats , ferrets , and guinea pigs . ahajournals.org While the potency of Zankiren is lower in rats compared to primates, these models are still valuable for initial pharmacokinetic and metabolism studies. ahajournals.org Transgenic animal models, such as rats expressing human renin and angiotensinogen, have also been developed for the study of renin inhibitors and would be a suitable platform for investigating this compound.

The justification for using these models lies in their ability to provide insights into the pharmacodynamic and pharmacokinetic properties of the compound, helping to predict its behavior in humans. The choice of model often depends on the specific research question, with primates being optimal for efficacy studies and smaller animals like rats being useful for initial screening and metabolism studies.

Preclinical Pharmacodynamics of this compound in Animal Systems

The pharmacodynamics of this compound, inferred from studies on Zankiren, revolve around its ability to inhibit plasma renin activity (PRA), leading to a reduction in the production of angiotensin I and, consequently, angiotensin II (Ang II). Ang II is a potent vasoconstrictor and a key regulator of blood pressure.

In conscious, salt-depleted dogs, oral administration of Zankiren resulted in dose-related reductions in mean arterial pressure. ahajournals.orgnih.gov This hypotensive effect was accompanied by a significant inhibition of PRA and a decrease in plasma Ang II levels. ahajournals.org Notably, these effects were achieved without a significant change in heart rate. ahajournals.org

The in vitro potency of Zankiren has been determined in plasma from various species, providing a comparative measure of its inhibitory activity. These studies are crucial for selecting the appropriate animal models for in vivo pharmacodynamic assessments.

SpeciesIn Vitro IC50 (nmol/L)
Human1.1
Monkey0.24
Guinea Pig9.4
Dog110
Rat1400

Preclinical Pharmacokinetics of this compound: Absorption, Distribution, Metabolism, and Excretion in Animal Models

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical utility. For this compound, the introduction of deuterium (B1214612) is specifically designed to alter its metabolic fate, potentially leading to improved pharmacokinetic properties compared to the parent compound. While specific ADME data for this compound in preclinical models are not yet available, studies on Zankiren provide a valuable baseline.

Absorption: Zankiren has demonstrated substantial oral bioavailability in several animal species, a significant advancement over earlier renin inhibitors. ahajournals.orgnih.gov The oral bioavailability varies across species, highlighting the importance of interspecies scaling in predicting human pharmacokinetics.

SpeciesOral Bioavailability (%)
Monkey8
Rat24
Ferret32
Dog53

Distribution, Metabolism, and Excretion: Detailed preclinical studies on the distribution, metabolism, and excretion pathways of Zankiren are limited in the public domain. It is anticipated that this compound, due to the stronger carbon-deuterium bond, will exhibit a slower rate of metabolism compared to Zankiren. This could lead to a longer half-life, increased plasma exposure, and potentially a more sustained pharmacodynamic effect. The primary routes of metabolism and excretion for Zankiren would need to be characterized in preclinical models to fully understand the impact of deuteration.

Investigations into Organ-Specific Biochemical and Cellular Effects of this compound in Preclinical Models

The primary site of action for this compound is the juxtaglomerular (JG) cells of the kidney, which are the primary source of renin in the body. By inhibiting renin secreted from these cells, this compound is expected to exert significant effects on renal hemodynamics.

While preclinical studies specifically examining the organ-specific biochemical and cellular effects of Zankiren are not extensively reported, the known pharmacology of renin inhibitors suggests several areas of investigation. A key effect would be the modulation of the intrarenal renin-angiotensin system, which is involved in the regulation of renal blood flow and glomerular filtration rate. A study in humans demonstrated that Zankiren can induce a significant renal vasodilator action, increasing renal plasma flow in a dose-dependent manner. nih.gov This suggests that a primary organ-specific effect in preclinical models would be on the renal vasculature.

At the cellular level, Zankiren's inhibition of renin would directly impact the function of JG cells. In response to the blockade of Ang II production, a feedback mechanism is typically activated, leading to an increase in renin synthesis and secretion from the JG cells. This phenomenon has been observed with other renin inhibitors and is an important consideration in their long-term efficacy. Further preclinical studies would be necessary to investigate the direct cellular effects of this compound on JG cell morphology, renin synthesis, and secretory pathways.

Structure Activity Relationships Sar and Rational Design of Zankiren D3 Derivatives

Design and Synthesis of Novel Zankiren Analogues for Enhanced Research Utility

The development of Zankiren and other renin inhibitors involved extensive synthetic chemistry to optimize their pharmacological properties. Initial renin inhibitors often had poor oral bioavailability due to their peptide-like nature. The design of non-peptide inhibitors like Zankiren was a major breakthrough.

Goals for Analogue Design:

Improved Potency: Modifying side chains to better fill the hydrophobic pockets of the renin active site.

Enhanced Oral Bioavailability: Reducing the peptide character of the molecule to improve absorption from the gastrointestinal tract.

Increased Metabolic Stability: Modifying parts of the molecule susceptible to rapid metabolism by liver enzymes.

Optimized Pharmacokinetics: Adjusting the molecule's properties to achieve a desirable duration of action in the body.

The synthesis of these analogues is a complex, multi-step process that allows chemists to systematically alter different parts of the molecule and evaluate the impact of these changes on its renin-inhibiting activity.

Computational Chemistry Approaches in Zankiren Drug Design and Optimization

Computational chemistry has become an indispensable tool in the rational design of enzyme inhibitors. nih.gov For renin inhibitors, these approaches allow researchers to visualize and predict how different molecules will interact with the enzyme's active site before they are synthesized.

Common Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the renin active site. It helps in assessing the binding affinity and identifying key interactions. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements of the inhibitor-enzyme complex over time, confirming the stability of the binding interaction. tandfonline.comtandfonline.com

3D-QSAR Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups) necessary for potent renin inhibition. nih.govresearchgate.net These models can then be used to screen virtual libraries for new potential inhibitors. nih.govresearchgate.net

These computational methods accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to be effective, saving significant time and resources. nih.govtandfonline.com

Impact of Deuteration on Zankiren-d3's Preclinical Pharmacological and Metabolic Profile

The "d3" in this compound signifies that three hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This strategy, known as deuteration, is used to alter a drug's metabolic profile.

The Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of a C-H bond. By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of this metabolic reaction can be significantly slowed down. This is known as the kinetic isotope effect.

Potential Preclinical Benefits of Deuteration for this compound:

Increased Half-Life: By slowing metabolism, the drug may remain in the bloodstream for a longer period, potentially allowing for less frequent dosing.

Reduced Metabolite-Related Toxicity: If a metabolite of the drug is responsible for adverse effects, reducing its formation could improve the safety profile.

Increased Bioavailability: Slower first-pass metabolism in the liver can lead to a greater proportion of the administered dose reaching systemic circulation.

The table below illustrates the hypothetical impact of deuteration on key pharmacokinetic parameters, based on the principles of the kinetic isotope effect.

ParameterZankiren (Non-deuterated)This compound (Deuterated)Potential Implication
Metabolic Clearance HigherLowerSlower elimination from the body
Plasma Half-life (t½) ShorterLongerPotentially longer duration of action
Bioavailability (F) LowerHigherMore of the drug may enter circulation
Formation of Metabolites Standard RateSlower RatePotential for altered safety/efficacy profile

This table is illustrative of the expected effects of deuteration and does not represent specific clinical data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Zankiren and its Analogues

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For renin inhibitors, QSAR models are developed to predict the inhibitory potency (often expressed as IC50) based on various molecular descriptors.

Developing a QSAR Model:

Data Set: A series of Zankiren analogues with known renin inhibitory activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can describe properties like size, shape, electronic properties, and hydrophobicity.

Model Building: Statistical methods are used to build a mathematical equation that best correlates the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds to ensure its reliability. nih.govresearchgate.net

Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized Zankiren analogues, guiding medicinal chemists to focus on the most promising candidates for development as potent and selective renin inhibitors. tandfonline.comtandfonline.com

Advanced Methodologies in Zankiren D3 Research

High-Throughput Screening and Virtual Screening in Zankiren-d3 Analogue Discovery

The discovery of analogues for a lead compound is a critical step in drug development, aimed at improving potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) and virtual screening (VS) are cornerstone methodologies for efficiently exploring vast chemical spaces to identify promising new molecular entities. researchgate.netsourceforge.io

High-Throughput Screening (HTS) involves the automated testing of large libraries, often containing millions of compounds, to identify "hits" that exhibit a desired biological activity. researchgate.net For a compound like this compound, an HTS campaign would typically involve an assay designed to measure the inhibition of its target enzyme. Hits from this initial screen are then subjected to further validation and characterization to confirm their activity and eliminate false positives.

Virtual Screening (VS) , or in-silico screening, uses computational methods to screen massive virtual libraries of compounds against a three-dimensional model of the biological target. muni.cz This approach is significantly faster and more cost-effective than HTS. researchgate.net VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. Molecular docking programs, such as AutoDock Vina, are used to predict the binding pose and affinity of compounds from a virtual library to the target's active site. sourceforge.iomuni.cz

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses the structure of a known active ligand, like Zankiren, as a template to find other compounds with similar properties. muni.czarxiv.org This is based on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. muni.cz

The integration of these screening methods allows for the rapid identification of diverse chemical scaffolds for further optimization in a medicinal chemistry program. researchgate.net

Table 1: Comparison of Screening Methodologies for Analogue Discovery

FeatureHigh-Throughput Screening (HTS)Virtual Screening (VS)
Principle Physical testing of compound libraries in a biological assayComputational docking or similarity searching of virtual libraries
Throughput 100,000s to millions of compoundsMillions to billions of compounds
Cost High (reagents, equipment)Low (computational resources)
Time Weeks to monthsDays to weeks
Requirement Robust biological assay, compound library3D target structure (SBVS) or active ligand data (LBVS)
Output Confirmed "hits" with experimental activity dataPrioritized list of "virtual hits" for subsequent physical testing

Biophysical Techniques for Characterizing this compound-Protein Interactions

Once potential analogues are identified, biophysical techniques are employed to precisely characterize the binding interaction between the compound and its target protein. scholaris.ca These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and stoichiometry, which are crucial for establishing a structure-activity relationship (SAR). scholaris.cadrugtargetreview.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real time. harvard.edu In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the compound (analyte) flows over the surface. bio-rad.com Binding is detected as a change in the refractive index, which is proportional to the mass accumulating on the surface. harvard.edu This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, as well as the equilibrium dissociation constant (Kₑ). harvard.edu

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), enthalpy change (ΔH), and entropy change (ΔS). drugtargetreview.com This information can reveal the nature of the forces driving the binding interaction.

Thermal Shift Assays (TSA) , such as Differential Scanning Fluorimetry (DSF), assess the effect of ligand binding on protein stability. drugtargetreview.com The binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). TSA is a valuable tool for validating compound binding and can be performed in a high-throughput format. scholaris.ca

Table 2: Key Biophysical Techniques and Their Outputs

TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingAffinity (Kₑ), Kinetics (kₐ, kₑ)
Isothermal Titration Calorimetry (ITC) Heat change upon bindingAffinity (Kₑ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Thermal Shift Assay (TSA/DSF) Change in protein unfolding temperatureChange in Melting Temperature (ΔTₘ)
X-ray Crystallography X-ray diffraction from a protein-ligand crystalHigh-resolution 3D structure of the binding site
Nuclear Magnetic Resonance (NMR) Spectroscopy Change in nuclear spin states in a magnetic fieldStructural and dynamic information on the interaction in solution

Molecular Imaging Techniques for Preclinical Biodistribution and Target Engagement of this compound

Molecular imaging techniques are non-invasive methods used in preclinical studies to visualize and quantify the distribution of a drug in a living organism over time (biodistribution) and to confirm that it reaches its intended target (target engagement). erbc-group.comgithub.io

Positron Emission Tomography (PET) is a highly sensitive and quantitative imaging modality that uses radiotracers—molecules labeled with a positron-emitting radionuclide. banook.combamsjournal.com For a compound like this compound, a radiolabeled version (e.g., with Carbon-11 or Fluorine-18) would be synthesized. Following administration to an animal model, the PET scanner detects the gamma rays produced by positron annihilation, allowing for the 3D mapping of the tracer's concentration in various organs and tissues. github.iobanook.com This can reveal whether the drug accumulates in the target organ and can provide insights into its pharmacokinetic profile. github.io

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that uses gamma-emitting radiotracers. mdpi.com While generally less sensitive than PET, SPECT can also provide valuable information on the biodistribution of a radiolabeled compound and is a widely used imaging tool in drug development. mdpi.com

These imaging studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for correlating its concentration in target tissues with its pharmacological effect. erbc-group.comnih.gov

Omics Approaches (Proteomics, Metabolomics, Transcriptomics) in Elucidating this compound Pathways

Omics technologies provide a global, system-level view of the molecular changes induced by a compound, helping to elucidate its mechanism of action and identify potential off-target effects or biomarkers. nih.govroutledge.com

Transcriptomics: This approach analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue. By comparing the transcriptomes of treated versus untreated systems, researchers can identify genes whose expression is up- or down-regulated by the compound. This can reveal the cellular pathways modulated by the drug. researchgate.net

Proteomics: Proteomics is the large-scale study of proteins. researchgate.net Techniques like mass spectrometry are used to quantify changes in global protein expression or post-translational modifications in response to drug treatment. This provides a direct look at the functional machinery of the cell.

Metabolomics: This is the comprehensive analysis of metabolites within a biological system. mdpi.comfrontlinegenomics.com Metabolomics can provide a real-time snapshot of the physiological state and can reveal metabolic pathway perturbations caused by the compound. mdpi.commdpi.com For example, untargeted metabolomics can identify widespread changes in pathways like amino acid and lipid metabolism. mdpi.com

Integrating these multi-omics datasets can provide a comprehensive understanding of a drug's biological impact, from gene expression changes to alterations in protein and metabolite levels. nih.gov

Genetic Manipulation Techniques for Studying this compound Target Interactions in Model Systems

Genetic manipulation techniques are powerful tools for validating a drug's target and studying the functional consequences of its inhibition in cells and animal models. taconic.com

CRISPR-Cas9: This revolutionary gene-editing technology allows for the precise knockout, modification, or insertion of genes. primescholars.comdovepress.com To validate the target of a compound like this compound, researchers could use CRISPR-Cas9 to create a cell line or animal model in which the target gene is knocked out. mdpi.com If the compound no longer has a pharmacological effect in this model, it provides strong evidence that its activity is mediated through that specific target.

These techniques are indispensable for target validation, a critical step in ensuring that a drug's therapeutic effect is due to its interaction with the intended molecular target. primescholars.commdpi.com

Theoretical and Translational Perspectives of Zankiren D3 Research

Theoretical Frameworks for Understanding Vitamin D Receptor Ligand Selectivity

The selectivity of a ligand for the vitamin D receptor is a complex interplay of molecular interactions within the ligand-binding pocket (LBP) of the receptor. mdpi.com The VDR, a member of the nuclear receptor superfamily, undergoes a conformational change upon ligand binding, which facilitates its interaction with coactivator or corepressor proteins, ultimately modulating gene transcription. wisconsin.edunih.gov

Several theoretical frameworks are central to understanding this selectivity:

Conformational Ensemble Model: This model posits that the VDR exists in a dynamic equilibrium of different conformations. A ligand's selectivity and functional outcome (agonist, antagonist, or selective modulator) depend on which conformation it preferentially binds to and stabilizes. researchgate.net For a hypothetical VDR ligand like Zankiren-d3, its unique three-dimensional structure would theoretically favor a specific subset of VDR conformations, dictating its downstream biological effects.

Structure-Activity Relationship (SAR): SAR studies systematically modify the chemical structure of a ligand to determine which parts of the molecule are crucial for binding and activity. Key interactions within the VDR LBP include hydrogen bonds with specific amino acid residues (e.g., Ser237, Arg274, Tyr143, His305, and His397) and hydrophobic interactions. mdpi.com The introduction of deuterium (B1214612) in this compound could subtly alter its electronic and steric properties, potentially influencing its binding affinity and selectivity compared to the non-deuterated parent compound.

Coactivator/Corepressor Binding Selectivity: The ultimate biological response to a VDR ligand is determined by the specific set of coactivators and corepressors recruited to the VDR-ligand complex. Different ligands can induce distinct VDR conformations that, in turn, have varying affinities for different coregulatory proteins. nih.gov This provides a mechanism for tissue- and gene-specific effects. Theoretical modeling of a this compound-VDR complex would be necessary to predict its preferred coregulator interactions.

Table 1: Key Amino Acid Residues in the VDR Ligand-Binding Pocket Involved in Ligand Recognition

ResidueLocation (Helix/Loop)Type of Interaction
Tyr143Loop H1-H2Hydrogen Bond
Ser237H3Hydrogen Bond
Arg274H5Hydrogen Bond
Ser278H5Hydrogen Bond
His305Loop H6-H7Hydrogen Bond
His397H11Hydrogen Bond

Research Challenges and Future Directions for this compound Development

The development of any novel compound, particularly one that bridges two distinct pharmacological areas, is fraught with challenges. For this compound, these would be amplified by the current lack of foundational data.

Key Research Challenges:

Establishing VDR Affinity and Activity: The first and most critical step would be to experimentally determine if this compound binds to the VDR and with what affinity. Subsequent cell-based assays would be needed to characterize its functional activity as an agonist, antagonist, or selective modulator.

Pharmacokinetics and Metabolism: The presence of deuterium can alter the metabolic profile of a compound, often leading to a longer half-life (the "kinetic isotope effect"). Detailed preclinical studies would be required to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Specificity and Off-Target Effects: A major challenge would be to determine the selectivity of this compound. Does it retain its renin-inhibiting properties? Does it interact with other receptors? A thorough screening against a panel of receptors and enzymes would be essential.

Future Research Directions:

High-Throughput Screening and Analogue Synthesis: A library of Zankiren analogues could be synthesized and screened for VDR activity to identify key structural features for this novel application.

Development of In Vitro and In Vivo Disease Models: Once a clear VDR-related activity is established, relevant preclinical models of diseases where VDR modulation is beneficial (e.g., certain cancers, autoimmune disorders, or fibrotic diseases) would need to be employed to assess therapeutic potential. acs.orgmdpi.com

Structural Biology Studies: X-ray crystallography or cryo-electron microscopy could be used to solve the structure of this compound in complex with the VDR, providing invaluable insights into its binding mode and mechanism of action. mdpi.com

Ethical Considerations in Preclinical Animal Research for this compound and Related Compounds

All preclinical research involving animal models must be conducted under strict ethical guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount. iapchem.org

Replacement: Researchers have an ethical obligation to use non-animal methods whenever possible. For this compound, initial screening for VDR binding and activity should be conducted using in vitro assays (e.g., cell-based reporter assays, competitive binding assays).

Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant data. Careful experimental design and statistical analysis are crucial.

Refinement: Efforts must be made to minimize any pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, providing proper housing and care, and establishing humane endpoints for the studies. nih.gov

The justification for using animal models must be robust, demonstrating that the potential scientific and medical benefits outweigh the ethical costs. news-medical.net For a novel compound like this compound, a clear scientific rationale for its potential therapeutic benefit in a specific disease model would be required before proceeding with animal studies. Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees play a critical role in reviewing and approving all animal research protocols to ensure compliance with these ethical principles. biobostonconsulting.com

Q & A

Q. What experimental protocols are recommended for synthesizing Zankiren-D3 with high purity?

Synthesis should follow peer-reviewed protocols emphasizing stoichiometric control and purification validation. Key steps include:

  • Reaction optimization : Use kinetic studies to determine ideal temperature/pH ranges .
  • Purity validation : Combine HPLC (≥95% purity threshold) with mass spectrometry for structural confirmation .
  • Reproducibility : Document batch-specific variables (e.g., solvent ratios, catalyst aging) in supplementary materials .

Q. How should researchers design assays to evaluate this compound’s enzymatic inhibition efficacy?

  • Dose-response curves : Use IC₅₀ calculations with triplicate trials to minimize variability .
  • Control groups : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) .
  • Statistical rigor : Apply ANOVA for cross-condition comparisons and report p-values with confidence intervals .

Q. What spectroscopic methods are most reliable for characterizing this compound’s structural stability?

  • Multi-technique validation : Pair NMR (for functional groups) with FTIR (bond vibrations) and X-ray crystallography (3D conformation) .
  • Dynamic studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

  • Meta-analysis : Aggregate datasets from 5+ independent studies, adjusting for methodological differences (e.g., assay type, buffer conditions) .
  • In silico docking : Compare computational models (e.g., AutoDock Vina) with empirical data to identify force field biases .
  • Collaborative verification : Propose inter-lab studies using standardized protocols to isolate variables .

Q. What strategies mitigate batch-to-batch variability in this compound pharmacokinetic studies?

  • Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to preemptively identify critical process parameters .
  • Bioanalytical consistency : Use LC-MS/MS with isotopically labeled internal standards for plasma concentration measurements .
  • Longitudinal sampling : Collect data at ≥6 timepoints to model absorption/elimination curves accurately .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

  • Transcriptomic profiling : Pair RNA-seq (differential expression) with pathway analysis (KEGG, GO) to map secondary targets .
  • Proteomic integration : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance shifts .
  • Data reconciliation : Apply Bayesian networks to prioritize high-confidence interactions from noisy omics datasets .

Methodological Guidance

Q. What criteria should govern literature selection for this compound mechanism-of-action studies?

  • Source hierarchy : Prioritize primary studies in high-impact journals (e.g., J. Med. Chem.) over review articles .
  • Experimental transparency : Exclude studies lacking raw data, detailed protocols, or conflict-of-interest disclosures .
  • Temporal relevance : Focus on publications from the past decade to account for evolving analytical techniques .

Q. How can researchers validate computational predictions of this compound’s metabolite profiles?

  • In vitro-in vivo correlation (IVIVC) : Compare hepatic microsome assays with in silico predictions (e.g., CYP450 isoform activity) .
  • Falsification tests : Introduce deliberate structural perturbations to assess model robustness .
  • Open-source tools : Use platforms like MetaboAnalyst for pathway enrichment analysis of predicted metabolites .

Data Integrity & Reporting

Q. How should researchers address this compound’s solubility limitations in preclinical models?

  • Co-solvent systems : Test cyclodextrin-based formulations or lipid nanoparticles to enhance bioavailability .
  • In situ perfusion : Use intestinal loop models to quantify regional absorption variability .
  • Reporting standards : Disclose solubility thresholds and vehicle concentrations in all publications to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.